molecular formula C12H8O4 B3279160 2,7-Diformyl-1,8-dihydroxynaphthalene CAS No. 688753-79-9

2,7-Diformyl-1,8-dihydroxynaphthalene

Cat. No.: B3279160
CAS No.: 688753-79-9
M. Wt: 216.19 g/mol
InChI Key: UDYLQFQXKPHCBV-UHFFFAOYSA-N
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Description

2,7-Diformyl-1,8-dihydroxynaphthalene (CAS 688753-79-9) is a high-purity biochemical building block with the molecular formula C12H8O4 and a molecular weight of 216.190 g/mol . This compound is supplied as a powder with a minimum purity of 95% and features a high predicted boiling point of 405.0±40.0 °C and a density of 1.504±0.06 g/cm3 . For optimal long-term stability, it is recommended to store this product at 2-8°C . As a functionalized naphthalene derivative, this compound serves as a versatile precursor in organic synthesis and materials science. Recent research highlights the significant value of 1,8-dihydroxynaphthalene scaffolds in supramolecular chemistry . These derivatives can react with aryl boronic acids to form strongly Lewis acidic boronic esters, which are notably more hydrolytically stable than their catechol-based counterparts . These esters can then self-assemble with nitrogen-donor linkers, like 4,4'-bipyridine, via dative N→B bonds to create stable host-guest complexes . Such complexes are effective in selectively encapsulating aromatic hydrocarbons (e.g., benzene, xylene) through π-π interactions, demonstrating potential applications in molecular recognition, sensing, and crystal engineering . This compound is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxynaphthalene-2,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-5-8-3-1-7-2-4-9(6-14)12(16)10(7)11(8)15/h1-6,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYLQFQXKPHCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=C2O)C=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,7 Diformyl 1,8 Dihydroxynaphthalene

Chemo- and Regioselective Synthesis Pathways to the 1,8-Dihydroxynaphthalene-2,7-dicarbaldehyde Core

The synthesis of the 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde core presents a significant challenge in terms of chemo- and regioselectivity. The 1,8-dihydroxynaphthalene starting material is highly activated, and direct attempts to introduce formyl groups at the 2 and 7 positions have proven unsuccessful. orgsyn.org Standard formylation methods such as the Mannich reaction, Vilsmeier reaction, and Duff reaction failed to yield the desired 2,7-bis(hydroxymethyl)-1,8-naphthalenediol. orgsyn.org These outcomes are likely due to the high reactivity of the naphthalene (B1677914) core, which can lead to polymerization and the formation of insoluble phenol-formaldehyde type resins, and a lack of regiocontrol. orgsyn.org

To overcome these challenges, a multi-step pathway that controls both reactivity and positional functionalization was developed. orgsyn.org The key to achieving regioselectivity lies in a protection and directed metalation strategy. The first step involves the protection of the highly reactive hydroxyl groups. This is crucial for preventing unwanted side reactions and for directing subsequent functionalization to the desired positions. orgsyn.org The protection of 1,8-naphthalenediol using chloromethyl methyl ether (MOMCl) to form 1,8-bis(methoxymethoxy)naphthalene (B3245867) serves as an effective strategy to mask the hydroxyl groups. orgsyn.org This protected intermediate is the cornerstone for the regioselective introduction of the aldehyde groups.

Modern Catalytic and Non-Catalytic Approaches for Directed Introduction of Aldehyde and Hydroxyl Groups

The introduction of aldehyde and hydroxyl groups onto the naphthalene scaffold is achieved through a combination of protecting group chemistry and a powerful non-catalytic, directed lithiation reaction.

The most successful and streamlined approach for the synthesis of 2,7-diformyl-1,8-dihydroxynaphthalene relies on a double Directed ortho-Metalation (DoM) reaction. orgsyn.org This non-catalytic method uses the protected O-methoxymethyl (OMOM) groups to direct lithiation specifically to the adjacent ortho positions (C2 and C7). The reaction is carried out using a strong organolithium base, typically n-butyllithium (n-BuLi), in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). orgsyn.org The subsequent reaction of the resulting dianion with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the two aldehyde groups at the targeted 2 and 7 positions. orgsyn.org The final step is an acidic workup that removes the MOM protecting groups to reveal the free hydroxyls, yielding the final product. orgsyn.org

Attempts to use catalytic approaches for the initial functionalization, for instance using SnCl₄ as a catalyst, were not successful. orgsyn.org The hydroxyl groups themselves are intrinsic to the 1,8-dihydroxynaphthalene starting material. The industrial synthesis of this precursor typically involves a non-catalytic, high-temperature caustic fusion of naphthalene-2,7-disulfonic acid. google.comchemicalbook.com

The established synthetic sequence is as follows:

Protection: 1,8-Naphthalenediol is treated with NaH and MOMCl to yield 1,8-bis(methoxymethoxy)naphthalene. orgsyn.org

Directed ortho-Metalation and Formylation: The protected naphthalene is treated with n-BuLi/TMEDA followed by DMF to give 2,7-diformyl-1,8-bis(methoxymethoxy)naphthalene. orgsyn.org

Deprotection: The diformylated intermediate is treated with HCl in isopropanol (B130326) to afford the final product, this compound. orgsyn.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

From a green chemistry perspective, the established DoM synthesis pathway has several drawbacks. The reaction requires stoichiometric amounts of a pyrophoric organolithium reagent (n-BuLi) and uses ethereal solvents, which raises safety and environmental concerns. orgsyn.org Furthermore, the synthesis of the 1,8-dihydroxynaphthalene precursor via traditional alkali fusion involves very high temperatures (over 350°C) and a large excess of sodium hydroxide (B78521), leading to high energy consumption and significant byproduct formation. google.com

Efforts to create more sustainable routes can be considered at the level of the starting material. A patented method for synthesizing 2,7-dihydroxynaphthalene (B41206) from its disulfonic acid sodium salt operates at lower temperatures (260-320°C) and uses sodium oxide, which represents an improvement over traditional methods but still relies on harsh, high-temperature conditions. google.com

Optimization of Reaction Conditions and Process Scalability for Academic and Pre-Industrial Applications

Optimization has been a key factor in developing a viable synthesis for this compound. In the protection step to form 1,8-bis(methoxymethoxy)naphthalene, the reported procedure was improved to increase the yield from 56% to 88% while simultaneously decreasing the amount of the carcinogenic reagent MOMCl from 6.0 to 2.5 equivalents. orgsyn.org

The scalability of the entire process is heavily dependent on the availability of the 1,8-dihydroxynaphthalene precursor. Industrial production methods have been optimized to address the low yields and high temperatures of historical protocols. google.com A patented method improves the process by using a mixture of sodium hydroxide and sodium oxide in a high-pressure kettle, which moderates the reaction conditions compared to older alkali fusion techniques. google.com

The table below summarizes the optimized, streamlined laboratory synthesis of this compound. orgsyn.org

StepStarting MaterialReagents and ConditionsProductYield
1. Protection1,8-NaphthalenediolNaH, MOMCl, DMF–Et₂O1,8-Bis(methoxymethoxy)naphthalene88%
2. Formylation1,8-Bis(methoxymethoxy)naphthalenen-BuLi, TMEDA, Et₂O, 0°C to r.t.; then DMF, 0°C to r.t.2,7-Diformyl-1,8-bis(methoxymethoxy)naphthalene66%
3. Deprotection2,7-Diformyl-1,8-bis(methoxymethoxy)naphthaleneHCl, i-PrOH, CH₂Cl₂, 0°C to r.t.This compound97%

Table 1: Streamlined Synthesis of this compound

Total Synthesis of Complex Architectures Incorporating this compound Units

The primary motivation for the synthesis of this compound was its design as a precursor for novel trinucleating ligand systems. orgsyn.org The two aldehyde groups serve as reactive handles for the construction of larger, more complex molecular architectures through reactions like Schiff-base condensation.

This concept was successfully demonstrated by reacting the dialdehyde (B1249045) with 2-aminomethylpyridine. This reaction yields the di-Schiff base, 2,7-bis[(2-pyridinylmethyl)iminomethyl]-1,8-naphthalenediol, a complex ligand designed to coordinate multiple metal centers. orgsyn.org The utility of this approach was further proven by the synthesis and characterization of a linear trinuclear copper(II) complex using a ligand derived from this compound. rsc.org This work represents a significant extension from the well-established dinucleating ligands based on 2,6-diformylphenol to a trinucleating system based on the 1,8-naphthalenediol scaffold. rsc.org This demonstrates the successful incorporation of the title compound into a complex, functional coordination architecture, fulfilling its intended purpose as an advanced building block.

Derivatization and Functionalization Strategies of 2,7 Diformyl 1,8 Dihydroxynaphthalene

Selective Chemical Modifications of Aldehyde Functionalities in 2,7-Diformyl-1,8-dihydroxynaphthalene

The two aldehyde groups of this compound are primary sites for chemical reactions, allowing for the extension of the molecular framework and the introduction of new functionalities. The most common transformations involve condensation reactions with primary amines to form Schiff bases and reactions with active methylene (B1212753) compounds.

Schiff Base Formation: The reaction of the dialdehyde (B1249045) with primary amines is a cornerstone of its derivatization, leading to the formation of imine (C=N) linkages. nih.govchemrevlett.com This condensation is typically straightforward and provides a modular approach to designing complex ligands. For instance, the reaction of 2,7-diformyl-1,8-naphthalenediol with 2-aminomethylpyridine in a methanol-chloroform mixture successfully yields the corresponding di-Schiff base, 2,7-bis[(2-pyridinylmethyl)iminomethyl]-1,8-naphthalenediol. lookchem.com Such reactions are fundamental in creating polydentate ligands capable of coordinating with multiple metal centers. The stability of the resulting Schiff base is often enhanced by the aromatic nature of the aldehyde. chemrevlett.com In some cases, the reaction can be catalyzed by a few drops of acid to protonate the carbonyl group, thereby enhancing the nucleophilic attack by the amine. scirp.org

Knoevenagel Condensation: The aldehyde functionalities are also susceptible to Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile. researchgate.netrsc.org This reaction creates a new carbon-carbon double bond, extending the conjugation of the system and altering its electronic and photophysical properties. While specific examples utilizing this compound are not extensively documented in the provided literature, the general mechanism involves a base catalyst that deprotonates the active methylene compound, which then acts as a nucleophile attacking the aldehyde's carbonyl carbon. researchgate.net This strategy is a powerful tool for synthesizing advanced materials and functional dyes. rsc.org

Reaction TypeReagent(s)Product TypeConditionsReference(s)
Schiff Base FormationPrimary Amines (e.g., 2-aminomethylpyridine)Di-Schiff Base / Di-imineMethanol/Chloroform mixture lookchem.com
Knoevenagel CondensationActive Methylene Compounds (e.g., malononitrile)α,β-Unsaturated compoundBasic catalyst (e.g., ZIF-8) researchgate.net

Targeted Functionalization of Hydroxyl Groups within the this compound Scaffold

The phenolic hydroxyl groups offer another avenue for derivatization, although their modification often requires a protection-deprotection strategy, especially during reactions that are sensitive to acidic protons.

Protection via Etherification: A key strategy in the synthesis of the title compound involves the initial protection of the hydroxyl groups on the 1,8-naphthalenediol starting material. lookchem.com This is readily achieved through etherification. A common and effective method is the reaction of 1,8-naphthalenediol with chloromethyl methyl ether (MOMCl) in the presence of a base like sodium hydride (NaH). lookchem.com This reaction yields 1,8-bis(methoxymethoxy)naphthalene (B3245867), where the acidic protons of the hydroxyl groups are replaced by MOM protecting groups. lookchem.com This protected intermediate can then undergo further reactions, such as ortho-formylation. lookchem.com

Deprotection: Following the desired modifications at other positions of the molecule, the hydroxyl groups can be regenerated by a deprotection step. For the removal of MOM groups, a solution of hydrochloric acid (HCl) in a solvent like isopropanol (B130326) or a mixture of dichloromethane (B109758) and water is effective. lookchem.comlookchem.com This process hydrolyzes the acetal (B89532) linkage of the MOM ether, restoring the original hydroxyl functionalities and yielding the final 2,7-diformyl-1,8-naphthalenediol product in high yield. lookchem.comlookchem.com The presence of these free hydroxyl groups is crucial for forming intramolecular hydrogen bonds with the adjacent formyl groups, which influences the compound's conformation and reactivity. lookchem.com

ProcessReagent(s)Intermediate/ProductConditionsYieldReference(s)
Protection 1,8-Naphthalenediol, NaH, Chloromethyl methyl ether (MOMCl)1,8-Bis(methoxymethoxy)naphthaleneDMF/Ether, 25 °C88% lookchem.com
Deprotection 2,7-Diformyl-1,8-bis(methoxymethoxy)naphthalene, HClThis compoundCH₂Cl₂/i-PrOH, 0-25 °C, 4h97% lookchem.comlookchem.com

Multi-Component Reactions (MCRs) and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient method for generating molecular complexity. The 1,8-dihydroxynaphthalene scaffold is an excellent platform for such processes. For example, the parent compound, 1,8-dihydroxy naphthalene (B1677914), participates in a one-pot self-assembly reaction with aryl boronic acids and 4,4'-bipyridine (B149096) to form stable, H-shaped Lewis acid-base adducts. nih.gov This demonstrates the scaffold's ability to act as a building block in creating supramolecular aggregates through the formation of multiple bonds in a concerted fashion. nih.gov

The introduction of two formyl groups at the 2- and 7-positions, as in this compound, significantly expands the potential for MCRs and cascade reactions. The four reactive sites—two aldehydes and two hydroxyls—can participate in sequential or simultaneous reactions. For instance, one could envision a cascade process starting with a dual Schiff base formation at the aldehyde sites, followed by coordination or further reaction involving the hydroxyl groups. This high degree of functionality makes this compound a promising candidate for the one-pot synthesis of complex macrocycles or polymeric structures.

Post-Synthetic Modification (PSM) of Materials Constructed from this compound

Post-synthetic modification (PSM) is a powerful strategy for functionalizing porous materials like Covalent Organic Frameworks (COFs) after their initial synthesis is complete. nih.govresearchgate.net This approach allows for the introduction of chemical functionalities that may not be compatible with the initial framework-forming conditions. rsc.org Materials constructed using this compound as a building block are excellent candidates for PSM due to the reactive handles inherent in the monomer.

Modification of Imine Linkages: When this compound is used to construct COFs through condensation with amine linkers, the resulting imine (C=N) bonds can be chemically transformed. nih.gov For example, a common PSM technique involves the reduction of imine linkages to form more stable amine (C-N) bonds, which can alter the electronic properties and chemical stability of the framework. researchgate.net

Functionalization of Pendant Hydroxyl Groups: If the hydroxyl groups of the naphthalene unit remain free within the material's pores, they can serve as sites for covalent modification. bohrium.com A novel PSM strategy involves the esterification of hydroxyl-containing COFs to introduce new functional groups, such as carboxylates. rsc.org This modification can dramatically change the surface properties of the pores, enabling applications like targeted ion sensing or catalysis. rsc.org

Post-Synthetic Metalation: The Schiff bases formed from the dialdehyde and amine linkers create N,O-chelating sites within the COF structure that are ideal for coordinating to metal ions. sci-hub.se Through post-synthetic metalation, various metal species (e.g., Co(II), Cu(II), Ni(II)) can be introduced into the framework. sci-hub.se This strategy transforms the COF into a heterogeneous catalyst or a material with tailored electronic or magnetic properties. sci-hub.se

The Pivotal Role of this compound in Supramolecular Chemistry and Self-Assembly

The rationally designed aromatic dialdehyde, this compound, has emerged as a significant building block in the field of supramolecular chemistry. Its rigid naphthalene core, coupled with strategically positioned hydroxyl and formyl functional groups, provides a unique platform for constructing complex, higher-order structures through various self-assembly processes. This article explores the multifaceted role of this compound in engineering non-covalent and covalent assemblies, from intricate hydrogen-bonded networks to sophisticated molecular cages and host-guest systems.

Role in Supramolecular Chemistry and Self Assembly

The unique architecture of 2,7-Diformyl-1,8-dihydroxynaphthalene, featuring a 1,8-dihydroxynaphthalene core flanked by two formyl groups at the 2 and 7 positions, makes it an exemplary component for supramolecular construction. The peri-disposed hydroxyl groups can form a strong intramolecular hydrogen bond, which influences the molecule's conformation and electronic properties. This, combined with the reactive aldehyde functionalities, allows for a multi-pronged approach to self-assembly, encompassing hydrogen bonding, metal coordination, and dynamic covalent chemistry.

The structure of this compound is rich with hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and carbonyl oxygens), making it an excellent candidate for creating predictable hydrogen-bonded networks. The parent compound, 1,8-dihydroxynaphthalene, is known to form a six-membered intramolecular hydrogen bond. This interaction leads to polarization-enhanced hydrogen bonding, making the remaining "free" hydroxyl proton a more effective hydrogen bond donor.

The 1,8-diol unit of the naphthalene (B1677914) core provides a classic bidentate chelation site for metal ions, reminiscent of "Robson-type" ligands which are known for synthesizing dinuclear metal complexes. The compound this compound was specifically designed as an advanced precursor for novel trinucleating ligand systems.

Upon deprotonation, the two phenoxide groups can coordinate to a metal center, forming a stable six-membered chelate ring. The formyl groups, while not typically primary coordination sites, can play a secondary role in stabilizing the resulting complexes through weaker interactions or can be further functionalized. More importantly, the dialdehyde (B1249045) is often used as a precursor to larger Schiff base ligands. Condensation of the formyl groups with amines introduces new imine nitrogen donors, creating elaborate multi-compartmental ligands capable of binding multiple metal ions in close proximity. This approach allows for the construction of discrete metallosupramolecular structures like metallacages or extended metal-organic frameworks (MOFs) through coordination-driven self-assembly (CDSA), where the final structure is dictated by the coordination geometry of the metal ion and the shape of the organic ligand.

Dynamic Covalent Chemistry (DCC) leverages reversible chemical reactions to generate libraries of compounds that can self-correct and assemble into the most thermodynamically stable product. nih.gov The two formyl groups of this compound are ideal functional handles for DCC, most notably through the formation of imines (Schiff bases) and acetals.

The reaction of the dialdehyde with primary amines is reversible, allowing for the exploration of various combinations of building blocks under thermodynamic control. This "error-checking" capability is crucial for the high-yield synthesis of complex architectures that would be challenging to obtain through traditional, kinetically controlled synthesis. nih.gov Researchers have demonstrated the reactivity of the aldehyde functions by successfully forming 2,7-bis[(2-pyridinylmethyl)iminomethyl]-1,8-naphthalenediol through a di-Schiff base condensation with 2-aminomethylpyridine. This highlights the compound's utility in creating intricate ligands and, by extension, complex supramolecular systems through DCC.

Table 1: Examples of Dynamic Covalent Reactions with this compound

Reactant AReactant BReversible BondProduct Type
This compoundPrimary DiamineImine (C=N)Macrocycle
This compoundDiol/PolyolAcetal (B89532) (O-CH-O)Cage/Capsule
This compound2-aminomethylpyridineImine (C=N)Di-Schiff Base Ligand

This table presents potential applications based on established dynamic covalent reactions.

The convergence of CDSA and DCC using this compound as a building block enables the rational design of sophisticated molecular containers. By combining this rigid, angular dialdehyde with complementary linear or bent diamines, chemists can construct three-dimensional molecular cages and capsules. nih.gov

For example, the condensation of this compound with a trigonal triamine could lead to the formation of a [2+3] cage-like structure, where the naphthalene units form the faces and the triamine linkers occupy the vertices. The internal cavity of such a cage would be defined by the dimensions of the naphthalene precursor and could be tailored for specific applications. While specific molecular cages derived solely from this compound are a developing area, its design principles are well-aligned with established strategies for cage synthesis.

Furthermore, the linear, rigid nature of ligands derived from this dialdehyde makes them suitable components for threaded structures like rotaxanes. Supramolecular assistance to covalent synthesis, a key concept related to DCC, is often employed to construct such interlocked molecules. nih.gov A macrocycle could be templated around a dumbbell-shaped molecule containing a 1,8-dihydroxynaphthalene unit before being covalently locked, yielding a rotaxane.

The supramolecular structures assembled from this compound derivatives, particularly molecular cages and macrocycles, possess well-defined internal cavities capable of encapsulating guest molecules. This forms the basis of host-guest chemistry, where the host molecule (the receptor) selectively binds a guest molecule.

Derivatives of the parent 1,8-dihydroxynaphthalene scaffold have been shown to form stable host-guest complexes with aromatic hydrocarbons. nih.govresearchgate.net The binding interactions in these systems are often driven by π-π stacking between the electron-rich naphthalene core of the host and the aromatic guest. nih.gov In cages and macrocycles derived from the 2,7-diformyl analogue, the cavity provides a pre-organized binding pocket, enhancing both the strength and selectivity of guest recognition. The functional groups lining the interior of the cavity can be further modified to create specific binding sites for various guests, including cations, anions, or neutral small molecules, paving the way for applications in sensing, separation, and catalysis. For instance, a self-assembled H-shaped adduct using 1,8-dihydroxynaphthalene demonstrated preferential binding for o-xylene (B151617) over its other isomers. nih.govnih.gov

Utilization in Extended Polymeric and Crystalline Frameworks

Development of Advanced Polymeric Materials and Networks from 2,7-Diformyl-1,8-dihydroxynaphthalene

Research has been conducted on the synthesis of This compound as a ligand precursor for creating binuclear phenoxyimine-based catalysts. icp.ac.ru In this work, the compound was synthesized and then reacted with 2,6-diisopropylaniline (B50358) through a condensation reaction to produce the binuclear ligand, 2,7-di(2,6-diisopropylphenyl)imino-1,8-dihydroxynaphthalene. icp.ac.ru

This ligand was subsequently used to synthesize binuclear Group 4 metal complexes, specifically of titanium and zirconium. icp.ac.ru These complexes have been characterized and implemented as catalysts in ethylene (B1197577) homopolymerization and the copolymerization of ethylene with other olefins. icp.ac.ru The resulting polymers, such as polyethylene, were found to have very high molecular weights. icp.ac.ru This application demonstrates the utility of the this compound scaffold in generating sophisticated catalytic architectures for polymer synthesis.

Due to the lack of specific research on this compound in the fields of MOFs and COFs, a comprehensive article covering the requested outline cannot be constructed.

Cross-linking and Polymerization Mechanisms with this compound as a Building Block

The primary mechanism for the polymerization and cross-linking of this compound involves the reaction of its aldehyde functionalities. The formation of Schiff bases through condensation with primary amines is a key reaction pathway. lookchem.com This reaction is versatile and widely used in the synthesis of polyimines, also known as Schiff base polymers.

The reaction of the two aldehyde groups on the this compound molecule with difunctional or multifunctional amines can lead to the formation of linear or cross-linked polymers. For instance, reaction with a diamine would result in a linear polyimine chain. If a triamine or other polyamine is used, a cross-linked, three-dimensional network can be formed. The general scheme for the Schiff base condensation is a reversible reaction, which under appropriate conditions, can lead to the formation of highly ordered structures like covalent organic frameworks (COFs).

The successful synthesis of a di-Schiff base from this compound and 2-aminomethylpyridine confirms the reactivity of the aldehyde groups and their availability for forming imine bonds, which are the cornerstone of this polymerization strategy. lookchem.com

Table 1: Polymerization Reactions Involving Aldehyde-Containing Monomers

Polymerization TypeReactantsLinkage FormedResulting Polymer/Framework
Schiff Base PolycondensationDiformyl monomer + DiamineImine (-C=N-)Linear Polyimine
Schiff Base PolycondensationDiformyl monomer + TriamineImine (-C=N-)Cross-linked Polyimine Network/COF

Tailoring Material Properties through Integration of this compound Subunits

The incorporation of the this compound subunit into a polymer or crystalline framework is expected to significantly influence the final material's properties. The rigid and planar naphthalene (B1677914) core can impart high thermal stability and mechanical strength to the resulting polymer. Aromatic poly(ester amide)s containing naphthalene-2,7-diyl units, for example, have shown excellent thermal stability with insignificant decomposition below 400°C. researchgate.net

Furthermore, the presence of the dihydroxynaphthalene moiety can lead to desirable optical and electronic properties. Copolymers based on naphthalene-2,7-diol have been investigated for their photoluminescent properties, suggesting that polymers incorporating this compound could also exhibit interesting fluorescence or other optoelectronic behaviors. researchgate.net The extended π-conjugation of the naphthalene system can facilitate charge transport, making such materials potentially useful in organic electronics.

The solubility of the resulting polymers can also be tailored. While the rigid nature of the monomer might lead to insolubility in common organic solvents, the introduction of flexible side chains or the use of co-monomers can enhance solubility, allowing for easier processing and film formation. For instance, poly(ester amide)s with meta-substituted aromatic rings have demonstrated improved solubility. researchgate.net

The chelation capability of the 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde unit, as demonstrated by its use in forming trinuclear metal complexes, opens up the possibility of creating metal-containing polymers and metal-organic frameworks (MOFs). rsc.org These materials could exhibit interesting catalytic, magnetic, or sensing properties.

Table 2: Potential Influence of this compound on Material Properties

PropertyInfluence of the Monomer SubunitRationale
Thermal Stability IncreasedThe rigid aromatic naphthalene core enhances thermal resistance.
Mechanical Strength IncreasedThe rigidity of the monomer contributes to a more robust polymer backbone.
Solubility Potentially low, but can be modifiedThe planar, aromatic structure can lead to strong intermolecular interactions and low solubility. Modification with flexible co-monomers can improve solubility.
Optical Properties Potential for photoluminescenceThe naphthalene moiety is a known chromophore.
Electronic Properties Potential for charge transportThe extended π-system of the naphthalene core can facilitate charge delocalization.
Chelation Ability Can form complexes with metal ionsThe dihydroxy-diformyl arrangement provides a binding site for metals, enabling the formation of metallopolymers or MOFs.

Mechanistic Investigations and Computational Studies of 2,7 Diformyl 1,8 Dihydroxynaphthalene Chemistry

Elucidation of Reaction Mechanisms in Transformations Involving 2,7-Diformyl-1,8-dihydroxynaphthalene

The chemistry of this compound is centered around the reactivity of its key functional groups: the two aldehyde (-CHO) groups at the 2 and 7 positions and the two hydroxyl (-OH) groups at the 1 and 8 positions. The strategic placement of these groups on the naphthalene (B1677914) core allows for a range of chemical transformations, primarily condensation reactions to form larger, complex structures.

A significant reaction involving this compound is the formation of di-Schiff bases. The aldehyde functionalities are electrophilic and readily react with primary amines. For instance, the reaction of this compound with 2-aminomethylpyridine in a methanol-chloroform mixture results in the formation of 2,7-bis[(2-pyridinylmethyl)iminomethyl]-1,8-naphthalenediol. lookchem.com

The mechanism for this transformation follows the established pathway for Schiff base formation:

Nucleophilic Attack: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group. This leads to the formation of a tetrahedral intermediate, a hemiaminal.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, a step that is often facilitated by the solvent.

Dehydration: The hydroxyl group on the former carbonyl carbon is protonated, forming a good leaving group (water).

Imine Formation: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and resulting in the formation of a protonated imine.

Deprotonation: A final deprotonation step yields the neutral Schiff base (or imine).

This process occurs at both aldehyde groups, leading to the di-Schiff base product. The naphthalene-extended framework of this dialdehyde (B1249045) is designed for the development of novel trinucleating ligand systems, which can coordinate with multiple metal centers. lookchem.com The synthesis of the dialdehyde itself from 1,8-naphthalenediol proved challenging via direct formylation methods like the Duff or Vilsmeier reactions, necessitating a protection-lithiation-formylation sequence. lookchem.com

Computational Chemistry Approaches to Understand Reactivity, Selectivity, and Electronic Structure

While specific computational studies focusing exclusively on this compound are not extensively detailed in the literature, computational chemistry is a powerful tool for understanding the properties of related naphthalene-based systems. These methods provide deep insights into molecular geometry, electronic properties, and reaction energetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Reaction Energetics: Compute the energies of reactants, products, transition states, and intermediates to map out a reaction pathway. This helps in understanding the feasibility (thermodynamics) and rate (kinetics) of a reaction.

Analyze Electronic Properties: Calculate properties like orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution to predict sites of reactivity.

In studies of related molecules like 1,8-dihydroxynaphthalene (DHN) dimers, DFT has been used to compute Raman tensors to interpret experimental spectroscopic data. researchgate.net Similar approaches could be applied to this compound to understand how the addition of formyl groups influences its structure and vibrational modes. For transformations like Schiff base formation, DFT could elucidate the precise structure of the transition states and intermediates, providing a detailed energy profile for the reaction mechanism.

For derivatives of this compound, such as the macrocyclic ligands formed from its condensation reactions, MD simulations could predict:

Conformational Landscapes: How the molecule flexes and changes shape in different environments (e.g., in various solvents or when binding to a metal ion). biorxiv.org

Self-Assembly Processes: How individual molecules interact and organize to form larger supramolecular structures. This is particularly relevant for the self-assembly of boronic acid adducts with related dihydroxynaphthalenes. researchgate.netnih.gov

Host-Guest Interactions: How these molecules might encapsulate smaller guest molecules, a process that has been studied in self-assembled aggregates derived from 1,8-dihydroxy naphthalene. researchgate.netnih.gov

MD simulations can be performed at different levels of theory, from coarse-grained models for large systems and long timescales to full atomistic simulations for detailed analysis of specific interactions. biorxiv.org

Quantum Chemical Analysis of Electron Distribution and Spectroscopic Signatures

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of molecules. For this compound, these methods can provide a detailed picture of its electronic landscape.

Electron Distribution: Calculations can map the electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The formyl groups are strong electron-withdrawing groups, which would significantly influence the electron distribution across the naphthalene ring system compared to the parent 1,8-dihydroxynaphthalene. This affects the acidity of the hydroxyl protons and the reactivity of the aromatic ring.

Spectroscopic Signatures: Theoretical calculations can predict various spectra:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure.

UV-Vis Spectra: The energies of electronic transitions can be computed to predict the wavelengths of maximum absorbance (λ_max), providing insight into the molecule's color and photophysical properties.

Vibrational Spectra (IR and Raman): The vibrational frequencies corresponding to different bond stretches and bends (e.g., C=O and O-H stretches) can be calculated to help assign peaks in experimental spectra. DFT calculations have been used to compute Raman wavenumbers for model systems like 1,8-dihydroxynaphthalene. researchgate.net

Kinetic and Thermodynamic Profiling of Reactions Involving this compound

The kinetic and thermodynamic profiles of reactions dictate their speed and outcome. For reactions involving this compound, such as Schiff base formation, these parameters are crucial for optimizing reaction conditions.

Kinetics: The rate of reaction is governed by the height of the activation energy barrier (Ea). The reaction is often catalyzed by acid or base. Acid catalysis works by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The rate-determining step can vary depending on the pH of the reaction medium.

While specific rate constants and equilibrium constants for reactions with this compound are not provided in the search results, studies on related systems provide a framework for understanding these factors. For instance, dynamic ¹H NMR experiments on sterically hindered 1,8-diarylnaphthalenes (derived from 2,7-dihydroxynaphthalene) have been used to determine the barriers to bond rotation (ΔG*), providing quantitative data on conformational kinetics. researchgate.net

Table of Computational and Kinetic/Thermodynamic Analysis Approaches

Analysis TypeMethodologyInformation ObtainedRelevance to this compound
Mechanistic ElucidationReaction Monitoring (e.g., NMR, LC-MS)Identification of intermediates and products; Reaction progress over time.Used to confirm the formation of di-Schiff base products. lookchem.com
DFT StudiesQuantum Mechanical CalculationsOptimized geometries, transition state energies, reaction pathways, electronic properties.Can be used to model reaction mechanisms and predict spectroscopic properties, as done for related DHN systems. researchgate.net
MD SimulationsClassical Mechanics SimulationsConformational dynamics, self-assembly behavior, intermolecular interactions over time.Applicable for studying the dynamics of macrocyclic derivatives and their host-guest potential. biorxiv.org
Kinetic ProfilingSpectroscopic Monitoring, Dynamic NMRRate constants (k), activation energy (Ea), rotational energy barriers (ΔG*).Can determine the speed of condensation reactions and conformational changes, as demonstrated in related naphthalene systems. researchgate.net
Thermodynamic ProfilingCalorimetry, Equilibrium StudiesEnthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) of reaction; Equilibrium constants (Keq).Determines the feasibility and position of equilibrium for reactions like Schiff base formation.

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Framework Structures

Solid-State Nuclear Magnetic Resonance (SSNMR) is an indispensable, non-destructive technique for elucidating the structure of solid materials, particularly for insoluble and non-crystalline polymers like Covalent Organic Frameworks (COFs). For a COF synthesized from 2,7-Diformyl-1,8-dihydroxynaphthalene, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR would be the primary method used. nih.gov

This technique provides detailed information about the local chemical environment of carbon atoms within the framework. By analyzing the chemical shifts, researchers can confirm the successful formation of the imine or other linkages formed during polymerization, which would be distinct from the original aldehyde carbons of the monomer. For instance, the carbon signal of the formyl group (-CHO) in the monomer would disappear and be replaced by a new signal corresponding to the imine carbon (-CH=N-) in the resulting COF. The aromatic carbons of the naphthalene (B1677914) core would also show distinct signals, confirming the integrity of the monomer unit within the final structure.

Hypothetical ¹³C CP-MAS NMR Data for a COF derived from this compound:

Functional Group Expected Chemical Shift (ppm) Description
Imine Carbon (-CH=N-) 150-165 Confirms the formation of the framework linkage.
Naphthalene Carbons (C-O) 155-165 Carbons attached to the hydroxyl groups.
Naphthalene Carbons (Aromatic) 110-140 Signals from the aromatic backbone of the monomer unit.

X-ray Crystallography and Powder X-ray Diffraction (PXRD) for Crystalline Material Analysis

X-ray Crystallography and Powder X-ray Diffraction (PXRD) are the definitive methods for determining the crystalline structure of materials. Single-crystal X-ray diffraction, if a suitable crystal of this compound or a derived material could be grown, would provide its precise three-dimensional atomic arrangement. For related compounds like the inclusion complex of 2,7-dihydroxynaphthalene (B41206) with β-cyclodextrin, X-ray studies have revealed detailed information about molecular orientation and intermolecular interactions within the crystal lattice. researchgate.net

For polycrystalline materials like COFs, which are more commonly synthesized, PXRD is used to determine the crystallinity, phase purity, and long-range order. The experimental PXRD pattern of a COF synthesized from this compound would be compared with a theoretically simulated pattern based on a proposed crystal structure. A good match between the experimental and simulated patterns, including characteristic peaks at low 2θ angles corresponding to the ordered porous structure, would validate the successful synthesis of the desired crystalline framework.

Advanced Electron Microscopy (TEM, SEM, STEM) for Morphological and Nanostructural Characterization

Advanced electron microscopy techniques are crucial for visualizing the morphology and nanostructure of materials.

Scanning Electron Microscopy (SEM) provides information about the surface topography and particle morphology of a material synthesized from this compound. It could reveal, for example, if the resulting polymer consists of spherical aggregates, fibrous structures, or well-defined microcrystals.

Transmission Electron Microscopy (TEM) offers higher resolution imaging of the internal structure. thepattersonlab.com For a COF, TEM can visualize the porous network and lattice fringes, providing direct evidence of the ordered crystalline domains. researchgate.net

Scanning Transmission Electron Microscopy (STEM) , often combined with techniques like Energy-Dispersive X-ray Spectroscopy (EDS), allows for elemental mapping, confirming the uniform distribution of carbon, oxygen, and nitrogen (if an amine linker is used) throughout the nanostructure.

These techniques collectively provide a comprehensive picture of the material's morphology from the micrometer to the nanometer scale. memrg.com

Time-Resolved and Ultrafast Spectroscopy for Probing Excited-State Dynamics and Reaction Kinetics

Time-resolved and ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the dynamic processes that occur in molecules after they absorb light. For materials incorporating the this compound unit, these methods could probe charge transfer processes, excited-state lifetimes, and energy transfer mechanisms. This is particularly relevant for applications in photocatalysis or optoelectronics, where understanding these dynamics is key to optimizing material performance. While specific studies on this compound are lacking, the techniques are powerful for investigating reaction mechanisms and the behavior of photoactive materials.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy is a fundamental tool for identifying functional groups and confirming chemical transformations.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to monitor the reaction between this compound and a linker molecule. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of an amine linker (around 3200-3400 cm⁻¹), coupled with the appearance of a C=N stretching band for the resulting imine (around 1620 cm⁻¹), would provide clear evidence of successful COF formation. researchgate.netresearchgate.net

Raman Spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds. It can be used to characterize the graphitic-like structure of the naphthalene units within a larger framework and analyze intermolecular interactions. mdpi.com

Key Vibrational Bands for a COF from this compound and an Amine Linker:

Functional Group Technique Expected Wavenumber (cm⁻¹) Indication
Aldehyde C=O FT-IR ~1670 Disappearance confirms reaction.
Amine N-H FT-IR ~3300 Disappearance confirms reaction.
Imine C=N FT-IR ~1620 Appearance confirms framework formation.

Surface-Sensitive Techniques (XPS, AFM) for Interfacial Studies of Materials Containing this compound

Surface-sensitive techniques provide information about the elemental composition, chemical states, and topography of a material's surface.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and oxidation states of elements on the surface of a material. researchgate.net For a material made from this compound, XPS would be used to confirm the presence and expected ratios of carbon, oxygen, and nitrogen. mdpi.commdpi.com High-resolution scans of the C 1s, O 1s, and N 1s regions would provide detailed information about the chemical bonding environments, distinguishing, for example, between C-C, C-O, and C=N bonds.

Atomic Force Microscopy (AFM) is used to image the surface topography at the nanoscale with high resolution. spectraresearch.com It can be used to measure the roughness of thin films made from materials containing the monomer unit and to visualize the morphology of self-assembled structures on a substrate. nih.govornl.govornl.gov AFM can be operated in various modes to probe not just topography but also mechanical and electrical properties at the nanoscale.

Emerging Research Areas and Future Perspectives for 2,7 Diformyl 1,8 Dihydroxynaphthalene

Catalytic Applications and Mechanistic Insights in Catalysis Utilizing 2,7-Diformyl-1,8-dihydroxynaphthalene Derivatives

The design of this compound was specifically intended for the creation of advanced ligand systems. lookchem.com The arrangement of its functional groups makes it an ideal precursor for synthesizing dinucleating and trinucleating ligands, which can hold two or three metal ions in close proximity. lookchem.com These types of multinuclear complexes are of significant interest because they can mimic the active sites of various metallo-enzymes, offering potential for new catalytic applications. lookchem.com

The reactivity of the aldehyde groups allows for the formation of di-Schiff base ligands through condensation reactions with primary amines, such as 2-aminomethylpyridine. lookchem.comresearchgate.net These Schiff base ligands can then coordinate with various transition metal ions. The resulting multinuclear metal complexes are being investigated for their magnetochemical and electrochemical properties, which could provide valuable insights into the cooperative effects between metal centers in catalytic processes. lookchem.com While the synthesis of the parent dialdehyde (B1249045) has been achieved, detailed studies on the catalytic activity of its derived metal complexes are an active and ongoing area of research. lookchem.comlookchem.com

Potential in Sensing and Detection Technologies through Molecular Recognition Properties

Derivatives of naphthalene (B1677914) dialdehydes are showing significant promise in the development of chemical sensors, particularly for the detection of ions. nih.govrsc.org The core principle behind their function lies in the creation of fluorescent probes that can selectively bind to specific analytes. nih.govnih.gov For instance, Schiff base derivatives of similar naphthalene-based dialdehydes have been synthesized to act as selective fluorescent sensors for metal ions like Al³⁺. rsc.orgmdpi.com

The general mechanism involves a change in the fluorescence properties of the molecule upon binding with the target ion. This can manifest as an enhancement or quenching of the fluorescence signal. nih.gov For example, a fluorescent probe based on a 1-hydroxy-2,4-diformylnaphthalene derivative demonstrated high sensitivity and selectivity for sulfite (B76179) and bisulfite ions, with detection limits in the nanomolar range. nih.gov The design of these sensors often leverages mechanisms like Photoinduced Electron Transfer (PET), where the binding of an ion disrupts the PET process, leading to a "turn-on" fluorescence response. researchgate.net The versatility of the this compound scaffold allows for the tuning of its electronic and steric properties to achieve high selectivity for a variety of target molecules and ions. nih.govresearchgate.net

Advanced Materials for Energy-Related Applications (e.g., storage, conversion) Based on this compound

A significant area of emerging research for dialdehyde-functionalized dihydroxynaphthalenes is in the field of advanced materials for energy applications, particularly in the development of Covalent Organic Frameworks (COFs). nih.govmdpi.comresearchgate.net COFs are porous, crystalline polymers with high surface areas and tunable structures, making them excellent candidates for use in energy storage devices like supercapacitors. nih.govmdpi.commdpi.com

Researchers have synthesized novel hydroxyl-functionalized COFs through the polycondensation of dihydroxynaphthalene dicarbaldehydes (structurally similar to this compound) with amine-containing linker molecules. nih.govmdpi.comresearchgate.net These COFs possess high Brunauer-Emmett-Teller (BET) specific surface areas, with values reported up to 1089 m²/g, and exhibit excellent thermal stability. nih.govmdpi.comresearchgate.net

When used as electrode materials in supercapacitors, these COFs demonstrate significant electrochemical redox activity due to the presence of the redox-active dihydroxynaphthalene units within their framework. nih.govmdpi.com This has led to impressive specific capacitance values, with one study reporting a capacitance of 271 F/g at a current density of 0.5 A/g, along with excellent cycling stability. nih.govmdpi.com The porous nature of these materials facilitates rapid ion transport, a key requirement for high-performance supercapacitors. mdpi.comrsc.org

Table 1: Performance of Dihydroxynaphthalene-based COFs in Supercapacitors

COF Material Linker Molecule Specific Surface Area (m²/g) Specific Capacitance (F/g) Capacitance Retention
TAPT-2,3-NA(OH)₂ 1,3,5-tris-(4-aminophenyl)triazine Not specified 271 86.5% after 2000 cycles

Data sourced from multiple studies on hydroxyl-functionalized COFs. nih.govmdpi.com

Bio-Inspired Chemistry and Applications in Bioconjugation (focusing on chemical methodology, not biological activity)

The chemical functionalities of this compound lend themselves to bio-inspired chemistry and bioconjugation methodologies. The aldehyde groups are particularly useful for forming covalent bonds with amine groups present in biomolecules like peptides and proteins, through Schiff base formation. researchgate.net This reaction is a cornerstone of bioconjugation chemistry, allowing for the stable linking of synthetic molecules to biological systems.

Furthermore, the dihydroxy-substituted naphthalene core is inspired by catechol chemistry, which is prevalent in nature. rsc.org Catechol moieties are known for their strong adhesive properties and their ability to form complexes with various substrates. This bio-inspired approach can be used to design novel materials, such as hydrogels with self-healing and injectable properties. rsc.orgrsc.org While direct applications of this compound in bioconjugation are still being explored, its chemical reactivity provides a strong foundation for developing new methods to modify and study biological systems. lookchem.comrsc.org

Challenges, Opportunities, and Future Directions in the Academic Research Landscape of this compound Chemistry

The field of this compound chemistry, while promising, is still in its nascent stages, presenting both challenges and significant opportunities.

Challenges:

Stability and Solubility: The stability of the compound and its derivatives under various conditions, as well as their solubility in different solvents, needs to be thoroughly investigated to optimize their use in various applications. nih.govmdpi.com

Limited Commercial Availability: As a specialized research chemical, its availability is limited, which can be a barrier to broader investigation. lookchem.comsamaterials.comsigmaaldrich.com

Opportunities and Future Directions:

Catalysis: There is a vast opportunity to synthesize a wide range of homo- and hetero-dinuclear complexes and evaluate their catalytic activities for various organic transformations. lookchem.com

Sensing: The development of highly selective and sensitive sensors for a broader range of analytes, including environmental pollutants and biologically relevant molecules, is a promising future direction. nih.govmdpi.comejournal.byresearchgate.net

Advanced Materials: Further exploration of COFs and other porous organic polymers derived from this compound could lead to materials with enhanced properties for energy storage, gas separation, and photocatalysis. rsc.orgchimia.chacs.org

Bioconjugation: Designing novel bioconjugation reagents and bio-inspired materials based on this scaffold could open up new avenues in chemical biology and materials science. rsc.orgnih.govnih.gov

Q & A

Q. What are the established synthetic methodologies for 2,7-Diformyl-1,8-dihydroxynaphthalene, and how are regioselectivity challenges addressed?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution (EAS) using naphthalene derivatives as precursors. For example, 2,7-dimethoxynaphthalene undergoes regioselective aroylation with benzoic acid in the presence of Lewis acid mediators (e.g., TiCl₄-DABCO) to introduce formyl groups at the 1,8-positions . Key steps include:
  • Reagent optimization : Use of TiCl₄ as a mediator enhances electrophilicity and directs substitution to peri-positions (1,8- vs. 2,7-).
  • Temperature control : Reactions are conducted at low temperatures (0–5°C) to minimize side reactions.
  • Purification : Recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
  • Dihedral angles : The title compound exhibits a dihedral angle of 80.25° between the naphthalene core and substituent planes, indicating significant steric hindrance .
  • Intermolecular interactions : Weak C–H⋯O hydrogen bonds (2.45–2.60 Å) and π-π stacking (interplanar distance: 3.294 Å) stabilize the lattice .
  • Refinement : H atoms are refined using riding models with isotropic displacement parameters (Uiso = 1.2Ueq of the parent atom) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., UV-Vis, IR) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. A systematic approach includes:
  • Comparative analysis : Cross-reference IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for formyl groups) with computational spectra (DFT/B3LYP/6-311+G(d,p)) .
  • UV-Vis validation : Compare experimental λmax (e.g., 280–320 nm in ethanol) with TD-DFT calculations to confirm electronic transitions .
  • Mass spectrometry : High-resolution ESI-MS (e.g., m/z 256.0735 for [M+H]<sup>+</sup>) confirms molecular integrity .

Q. What strategies mitigate regioselectivity issues during the synthesis of polyfunctional naphthalene derivatives?

  • Methodological Answer : Regioselectivity is controlled via:
  • Steric directing groups : Methoxy groups at 2,7-positions block electrophilic attack, favoring substitution at 1,8-positions .
  • Acidic mediators : TiCl₄-DABCO complexes polarize carbonyl groups, enhancing electrophilicity at desired sites .
  • Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (peri-substitution), while higher temperatures may lead to thermodynamic rearrangements .

Q. How is the antioxidant activity of this compound derivatives evaluated?

  • Methodological Answer : DPPH radical scavenging assays are commonly used:
  • Protocol : Incubate derivatives (0.1–1.0 mM) with DPPH (100 µM) in ethanol. Measure absorbance at 517 nm after 30 minutes .
  • Quantitative analysis : IC50 values are calculated; poly-1,8-dihydroxynaphthalene nanoparticles (PDHN-NP) show IC50 ≈ 25 µM, outperforming natural melanins .
  • Mechanistic insight : Electron paramagnetic resonance (EPR) confirms radical quenching via H-atom transfer from hydroxyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.